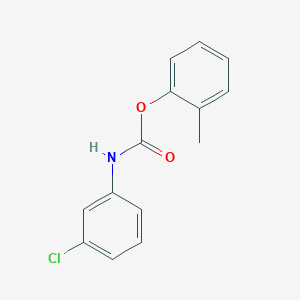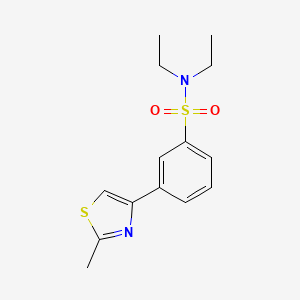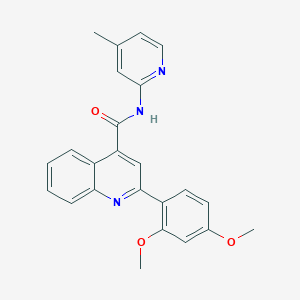![molecular formula C25H23N3O3 B11119624 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B11119624.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of acetamides and features a quinoline ring system with a pyridine substituent and a carboxamide group . This compound exhibits interesting properties and has applications in various fields.
Preparation Methods
Synthetic Routes:: The synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involve the condensation of appropriate precursors. While specific details may vary, a common approach includes the reaction of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with N-(3,4-dimethoxyphenethyl)amine under suitable conditions.
Industrial Production:: Industrial production methods typically optimize yield and scalability. detailed industrial processes for this compound are not widely available.
Chemical Reactions Analysis
Reactions:: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the quinoline ring can be replaced.
Oxidation: Common oxidants include potassium permanganate (KMnO₄). Major products may include carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can yield reduced forms.
Substitution: Various reagents can introduce substituents, leading to diverse products.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide finds applications in:
Medicine: Research explores its potential as a therapeutic agent due to its unique structure.
Chemistry: It serves as a valuable intermediate for synthesizing related compounds.
Industry: Its properties may be useful in materials science or organic electronics.
Mechanism of Action
The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O3/c1-30-23-8-7-17(15-24(23)31-2)9-14-27-25(29)20-16-22(18-10-12-26-13-11-18)28-21-6-4-3-5-19(20)21/h3-8,10-13,15-16H,9,14H2,1-2H3,(H,27,29) |
InChI Key |
OJCVIXNERURPTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11119544.png)
![[1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]methanol](/img/structure/B11119546.png)

![1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119551.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119561.png)
![(2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11119562.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B11119569.png)
![5-[(Diphenylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B11119572.png)

![methyl 4-{1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11119588.png)
![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B11119602.png)
![N-({N'-[(E)-(3-Phenyl-1H-pyrazol-4-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11119604.png)

![N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-methoxybenzamide](/img/structure/B11119614.png)
